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molecular formula C12H13NO2 B420265 ethyl 1-methyl-1H-indole-2-carboxylate CAS No. 56559-60-5

ethyl 1-methyl-1H-indole-2-carboxylate

Cat. No. B420265
M. Wt: 203.24g/mol
InChI Key: FRLLPWADCHCBBY-UHFFFAOYSA-N
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Patent
US05977101

Procedure details

A mixture of ethyl 1-methylindole-2-carboxylate (4.06 g, 20 mmol) and methylamine (50 mL) was heated at 80° C. in a sealed glass vessel overnight. The reaction was cooled and the title compound (2.4 g, 64%) was collected by filtration as a colorless solid. MS (ES) m/e 189.0 (M+H)+.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:11]([O:13]CC)=O.[CH3:16][NH2:17]>>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:11]([NH:17][CH3:16])=[O:13]

Inputs

Step One
Name
Quantity
4.06 g
Type
reactant
Smiles
CN1C(=CC2=CC=CC=C12)C(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
the title compound (2.4 g, 64%) was collected by filtration as a colorless solid

Outcomes

Product
Name
Type
Smiles
CN1C(=CC2=CC=CC=C12)C(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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